5-fluoro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine
Description
This compound is a fluorinated pyridine derivative featuring a pyrrolidine-3-ylmethoxy substituent linked to a 4-phenyloxane-4-carbonyl group. Its structural complexity arises from the integration of multiple heterocyclic systems (pyridine, pyrrolidine, and oxane) and functional groups (fluoro, carbonyl, and ether).
Properties
IUPAC Name |
[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c23-19-6-7-20(24-14-19)28-16-17-8-11-25(15-17)21(26)22(9-12-27-13-10-22)18-4-2-1-3-5-18/h1-7,14,17H,8-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEXRVCGEFAYHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Attachment of the Phenyloxane Moiety: The phenyloxane group is introduced via a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with a phenyloxane derivative.
Coupling with Pyridine: The final step involves coupling the pyrrolidine-phenyloxane intermediate with a fluorinated pyridine derivative under conditions that promote the formation of the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the phenyloxane moiety, potentially converting it to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may be investigated for its interactions with biological macromolecules such as proteins and nucleic acids. Its structural features could make it a candidate for studying enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be explored as a lead compound for the development of new drugs targeting specific diseases, particularly those involving the central nervous system or cancer.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism by which 5-fluoro-2-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and thus blocking the enzyme’s activity.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The compound shares structural motifs with several derivatives, as outlined below:
Table 1: Structural and Physicochemical Comparisons
Research Implications and Gaps
- Fluorinated derivatives are often prioritized for metabolic stability .
- Synthetic Challenges : The oxane-carbonyl-pyrrolidine moiety may introduce steric hindrance, reducing reaction yields compared to simpler analogs. Optimization of coupling conditions (e.g., catalyst selection) is critical .
- Unanswered Questions : Comparative pharmacokinetic data (e.g., solubility, bioavailability) and target-specific efficacy remain unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
